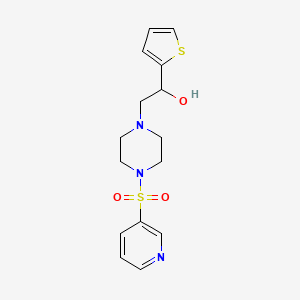
2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as PDE5 and MAO-A. This inhibition results in an increase in the levels of certain neurotransmitters and second messengers, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory and antioxidant activities, which can be beneficial in the treatment of several diseases. Additionally, it has been shown to exhibit neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is its potent inhibitory activity against several enzymes. This makes it a potential candidate for the development of new drugs for the treatment of several diseases. However, one of the major limitations of this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for the research on 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol. One of the most promising directions is the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound can potentially be used in the development of new anti-inflammatory and antioxidant drugs. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to exhibit potent inhibitory activity against several enzymes and has several potential applications in the field of medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 4-(pyridin-3-ylsulfonyl)piperazine and 2-bromoethyl thiophene-2-carboxylate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and results in the formation of the desired compound.
Applications De Recherche Scientifique
2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase 5 (PDE5) and monoamine oxidase A (MAO-A). These enzymes are involved in various physiological processes and are potential targets for the treatment of several diseases.
Propriétés
IUPAC Name |
2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKJNOBMFHZFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)
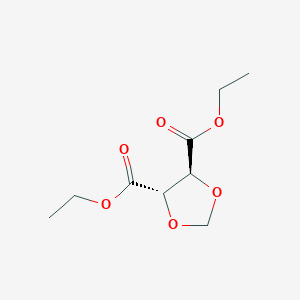
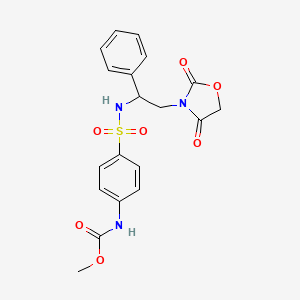

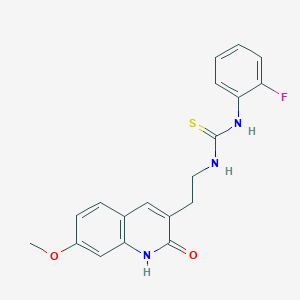
![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2462481.png)
![1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2462484.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)
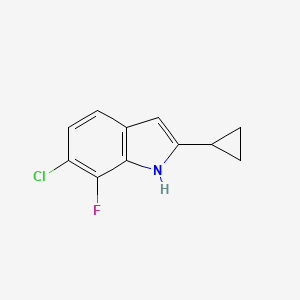
![6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462492.png)
![(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2462493.png)